molecular formula C7H12N2O2 B15071817 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B15071817
M. Wt: 156.18 g/mol
InChI Key: RSQJCCFLTFEFOL-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS Number: 5843-91-4) is a high-purity chemical compound supplied for laboratory research purposes. This pyridazinone derivative has a molecular formula of C 7 H 12 N 2 O 2 and a molecular weight of 156.18 g/mol . Pyridazinone derivatives are recognized in scientific literature as a versatile pharmacophore with a broad spectrum of potential biological activities. Research into structurally similar compounds has indicated potential applications in various fields, including as modulators of formyl peptide receptors (FPRs) for immunology research and as key structures in materials science . The specific research applications for this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest developments. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications. Comprehensive product documentation, including quality control data, is provided to support your research requirements.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3

InChI Key

RSQJCCFLTFEFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)CCO

Origin of Product

United States

Preparation Methods

Mechanistic Foundations and Reaction Design

The core synthetic strategy for 2-(2-hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves the cyclocondensation of γ-keto acids or esters with 2-hydroxyethylhydrazine. This method leverages the inherent reactivity of 1,4-dicarbonyl systems, which undergo nucleophilic attack by hydrazine derivatives to form the pyridazinone ring. The reaction proceeds via a stepwise mechanism:

  • Nucleophilic attack : The hydrazine’s terminal nitrogen attacks the ketone carbonyl, forming a hydrazone intermediate.
  • Cyclization : Intramolecular dehydration closes the six-membered ring, yielding the dihydropyridazinone scaffold.
  • Substituent incorporation : The methyl group at position 6 and the 2-hydroxyethyl side chain are introduced through regioselective placement in the γ-keto acid precursor and the hydrazine reagent, respectively.

Case Study: Synthesis from 5-Methyl-3-oxohexanoic Acid

A representative synthesis begins with 5-methyl-3-oxohexanoic acid, a γ-keto acid bearing a methyl group at the γ-position. Reaction with 2-hydroxyethylhydrazine in refluxing ethanol (78°C) for 3–5 hours in the presence of sodium acetate (NaOAc) as a base catalyst affords the target compound in yields exceeding 85%. Post-reaction workup involves acidification with hydrochloric acid (HCl) to precipitate the product, followed by recrystallization from ethanol to achieve >98% purity.

Critical parameters influencing yield :

  • Solvent polarity : Ethanol enhances solubility of both reactants and intermediates.
  • Catalyst loading : NaOAc (1.2 equiv.) optimizes deprotonation without side reactions.
  • Stoichiometry : A 1:1 molar ratio of γ-keto acid to hydrazine minimizes dimerization byproducts.

Alternative Synthetic Routes

Post-Synthetic Functionalization via Alkylation

While less common, alkylation of pre-formed pyridazinones offers a modular approach to introducing the 2-hydroxyethyl group. For example, 6-methyl-4,5-dihydropyridazin-3(2H)-one undergoes N-alkylation with 2-bromoethanol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. However, this method faces challenges:

  • Regioselectivity : Competing O-alkylation can occur unless protecting groups are employed.
  • Yield limitations : Reported yields for this route remain modest (50–65%) due to incomplete conversion and purification hurdles.

Use of Pre-Functionalized Hydrazine Derivatives

Substituting 2-hydroxyethylhydrazine with protected analogs (e.g., 2-(tert-butyldimethylsilyloxy)ethylhydrazine) enables milder reaction conditions. After cyclocondensation, deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group. This strategy mitigates side reactions during high-temperature reflux but adds synthetic steps, reducing overall efficiency.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Limitations
γ-Keto Acid Cyclocondensation 5-Methyl-3-oxohexanoic acid, 2-hydroxyethylhydrazine Ethanol, NaOAc, reflux, 3 h 85–90% High yield, single-step, scalable Requires specialized γ-keto acid synthesis
Post-Synthetic Alkylation 6-Methyl-4,5-dihydropyridazin-3(2H)-one, 2-bromoethanol DMF, K₂CO₃, 60°C, 12 h 50–65% Modular functionalization Low yield, protection/deprotection needed
Protected Hydrazine Route Protected hydrazine, γ-keto ester THF, TBAF, rt, 2 h 70–75% Avoids high-temperature steps Multi-step synthesis, costly reagents

Key insights :

  • The γ-keto acid route remains superior for large-scale production due to its simplicity and efficiency.
  • Alkylation strategies are reserved for late-stage diversification of pyridazinone libraries.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Cyclocondensation in aqueous ethanol (50% v/v) at 70°C reduces energy costs while maintaining yields >80%. Polar aprotic solvents like acetonitrile accelerate reaction rates but risk hydrolyzing the hydroxyethyl group under prolonged heating.

Catalytic Enhancements

Bimetallic catalysts (e.g., CuI/1,10-phenanthroline) have been explored to lower reaction temperatures to 50°C, though their industrial adoption remains limited due to metal contamination concerns.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the dihydropyridazinone ring can be reduced to form a corresponding alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dihydropyridazinone ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit varied biological activities depending on substituents at positions 2 and 5. Below is a detailed comparison:

Substituent Effects at Position 2

  • This contrasts with hydrophobic substituents like butyl or aryl groups, which may enhance membrane permeability but reduce aqueous solubility .
  • 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one () : The butyl chain increases lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition). However, bulky substituents may sterically hinder binding to certain targets .
  • 2-(Substituted benzoyl) derivatives () : Aromatic substituents like benzoyl groups enable π-π stacking interactions, critical for ACE inhibition in antihypertensive agents. These derivatives often require recrystallization for purity, unlike the hydroxyethyl variant, which may simplify synthesis .

Substituent Effects at Position 6

  • 6-Methyl group (Target compound) : Methyl groups at position 6 are associated with anticonvulsant activity. For example, 6-methyl derivatives showed higher potency than 6-chloro analogs in MES-induced convulsion models .
  • 6-Phenyl derivatives (): Phenyl groups enhance aromatic interactions, improving activity in PDE3/4 and COX-2 inhibition.
  • 6-(4-Chlorophenyl) derivatives () : Electron-withdrawing groups like chlorine improve anticonvulsant efficacy but may increase toxicity risks compared to methyl substituents .

Pharmacological Activity Comparison

Compound Key Activity Mechanism/Notes Reference
2-(2-Hydroxyethyl)-6-methyl derivative Inferred: Anticonvulsant Hydroxyethyl group may enhance blood-brain barrier penetration N/A (hypothesis)
2-Butyl-6-phenyl derivative COX-2 inhibition Lipophilic substituent enhances enzyme binding
6-Methyl-4,5-dihydropyridazinone Antimycobacterial N-Acylhydrazone derivatives active against M. tuberculosis
4-Benzylidene-6-(4-CH₃-Ph) derivative Anticonvulsant (MES model) Methyl group improves potency over chloro analogs

Physicochemical and Thermodynamic Properties

  • Solubility: Hydroxyethyl substituents likely increase solubility in polar solvents like water or ethanol compared to phenyl or butyl analogs. For example, 6-phenyl-4,5-dihydropyridazinone has solubility of 0.12 mg/mL in water at 25°C .
  • Thermodynamics: Enthalpy of dissolution for pyridazinones correlates with substituent polarity; hydroxyethyl groups may reduce lattice energy, favoring dissolution .

Biological Activity

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a hydroxyl ethyl side chain and a methyl group at the 6-position of the pyridazine ring, contributing to its diverse pharmacological properties.

  • Molecular Formula : C7H12N2O2
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 5843-91-4

Biological Activities

Research indicates that derivatives of pyridazinones, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Analgesic Effects : The compound has demonstrated pain-relieving properties in various animal models, indicating potential use in pain management therapies.
  • Antitumor Activity : Preliminary research suggests that modifications to the structure of this compound can enhance its efficacy against certain cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, highlighting their potential in developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the hydroxyl group and the methyl substitution at specific positions enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUniqueness
6-Methylpyridazin-3(2H)-oneMethyl group at position 6Antitumor activityLacks hydroxyl side chain
4-(Hydroxyethyl)-6-methylpyridazin-3(2H)-oneHydroxyethyl at position 4Anti-inflammatory propertiesDifferent substitution pattern
3-Amino-6-methylpyridazin-4(1H)-oneAmino group at position 3Antimicrobial activityDifferent functional group leading to varied activity

The synthesis of this compound typically involves the reaction between substituted hydrazines and carbonyl compounds under acidic or basic conditions. A common synthesis method includes:

  • Condensation Reaction : A substituted hydrazine reacts with an α-ketoester.
  • Cyclization : The resulting intermediate undergoes cyclization to form the pyridazinone ring.
  • Reaction Conditions : Heating in solvents such as ethanol or methanol is often used to facilitate the reaction.

The mechanism of action for its biological effects may involve interaction with specific enzymes or receptors, leading to modulation of biochemical pathways associated with inflammation and tumor growth.

Case Studies

  • Anti-inflammatory Study : In a controlled trial involving animal models of arthritis, administration of this compound resulted in significant reduction of inflammatory markers compared to control groups.
  • Antitumor Research : In vitro studies demonstrated that modified derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting potential for further development as anticancer agents.

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